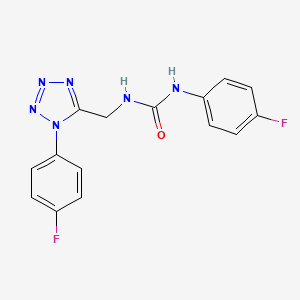

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

This compound features a urea core (-NH-C(=O)-NH-) bridging two 4-fluorophenyl groups. The tetrazole ring, a nitrogen-rich heterocycle, is substituted at the 5-position with a methyl group connected to the urea moiety. While direct synthesis details are absent in the evidence, analogous urea derivatives are synthesized via isocyanate-amine coupling in tetrahydrofuran (THF) .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNHIJQOIJQCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-fluoroaniline with isocyanates to form the urea linkage. The tetrazole ring can be introduced through a cyclization reaction involving azides and nitriles under specific conditions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the tetrazole ring or the urea linkage.

Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and tetrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Heterocyclic Core Variations

A. Pyrazole-Based Analogues

- 1-(3-(Cyanomethyl)-4-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-5-yl)-3-(4-Fluorophenyl)urea (Compound 23, ) Structure: Pyrazole replaces tetrazole; includes a cyanomethyl substituent. Properties: Lower molecular weight (MW: 231 [M+H]+ vs. ~383 for the target compound inferred from ) reduces steric bulk but may decrease hydrogen-bonding capacity. Synthesis: Uses THF and 1-fluoro-4-isocyanatobenzene, similar to common urea preparations.

B. Thiazole/Triazole-Based Analogues

- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, )

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups (e.g., ) enhance aromatic ring stability and binding to hydrophobic pockets in targets.

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., SI98 in ) increase solubility but may reduce binding affinity due to steric hindrance.

Pharmacokinetic and Bioactivity Trends

- Tetrazole vs. Pyrazole : Tetrazoles (target compound) exhibit stronger acidity, mimicking carboxylates in drug-target interactions (e.g., angiotensin II receptor antagonists). Pyrazoles () offer greater synthetic versatility but weaker hydrogen-bonding capacity .

- Fluorine Substitution : All compared compounds include fluorophenyl groups, suggesting a design trend to improve metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Comparative Data Table

Biological Activity

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea moiety linked to a tetrazole ring, both of which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown promising results against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like Notch-AKT, which are crucial in tumor progression and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key observations include:

- Fluorination : The presence of fluorine enhances lipophilicity and may improve cellular uptake.

- Tetrazole Ring : This moiety is often linked to increased bioactivity and can influence the compound's interaction with biological targets.

Study on Anticancer Effects

In a significant study, a derivative of this compound was evaluated for its anticancer effects on HeLa cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis, with an IC50 value significantly lower than that of standard chemotherapeutics .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induction of ROS, apoptosis |

| Doxorubicin | 15.0 | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.